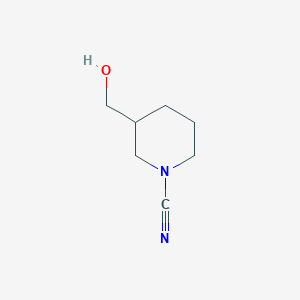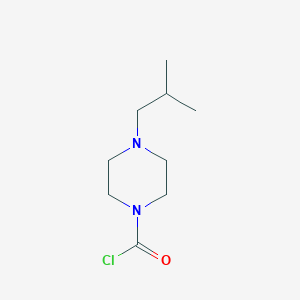
(3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL is a chiral amino alcohol compound characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2,4-dichlorobenzaldehyde with the chiral amine under mild acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The presence of the dichlorophenyl group enhances its binding affinity to certain biological targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-Amino-3-phenylpropan-1-OL: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.
(3S)-3-Amino-3-(4-chlorophenyl)propan-1-OL: Contains a single chlorine atom, leading to variations in reactivity and potency.
(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-OL: Substitution of chlorine with fluorine alters the compound’s electronic properties and interactions.
Uniqueness
The presence of the 2,4-dichlorophenyl group in (3S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its potential for specific applications in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C9H11Cl2NO |
|---|---|
Molekulargewicht |
220.09 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(2,4-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChI-Schlüssel |
BJSTYZZLZITDJR-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CCO)N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13318544.png)
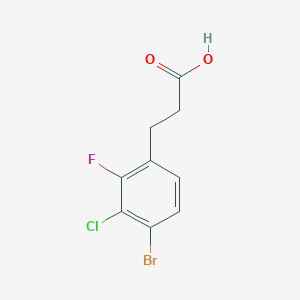
![4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13318558.png)


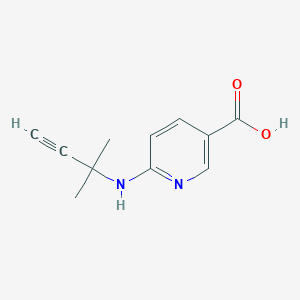

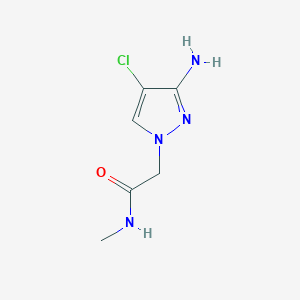
![4-Methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13318595.png)
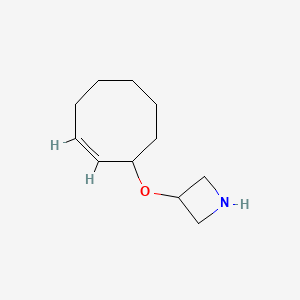
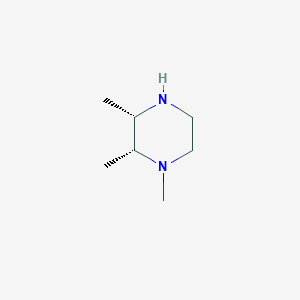
![(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13318610.png)
